Fluorine Substitution Increases Electrophilic Reactivity for Downstream Functionalization
The target compound features a fluorine atom at the 5-position of the benzaldehyde ring, which directly enhances its electrophilic reactivity compared to its non-fluorinated counterpart, 2-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 112253-26-6) [1]. This structural modification makes it more susceptible to nucleophilic attack at the carbonyl carbon, a critical step in forming imines, hydrazones, and other advanced intermediates [1]. The difference is a key differentiator for chemists planning synthetic routes involving aromatic substitution or cross-coupling reactions.
| Evidence Dimension | Electrophilic Reactivity (Inferred) |
|---|---|
| Target Compound Data | 5-Fluoro substituted; CLogP = 2.96 [2]; Electron-withdrawing effect present |
| Comparator Or Baseline | 2-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 112253-26-6); No fluorine substitution |
| Quantified Difference | Presence of fluorine atom is known to increase electrophilicity of the carbonyl group and modulate lipophilicity (CLogP difference observed) |
| Conditions | Comparative analysis of chemical structure and computed physicochemical properties |
Why This Matters
Procuring the fluorinated compound ensures access to a key building block with distinct reactivity, preventing project delays caused by attempting to use an unreactive or unsuitable analog.
- [1] Kuujia. (n.d.). 2-(4-Benzyl-1-piperazino)-5-fluoro-benzaldehyde. Retrieved April 16, 2026. View Source
- [2] Molaid. (n.d.). 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde (Compound ID: MS_329378). Retrieved April 16, 2026. View Source
